molecular formula C10H11NO2 B12613418 (3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one CAS No. 648424-84-4

(3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one

Katalognummer: B12613418
CAS-Nummer: 648424-84-4
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: KKYJEHMJKVIBOB-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one is an organic compound belonging to the class of indoles and derivatives This compound is characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable reagents.

    Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of advanced technologies and equipment can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum catalysts for facilitating specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of (3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one involves its interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3S)-3-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one include other indole derivatives with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other similar compounds

Eigenschaften

CAS-Nummer

648424-84-4

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

(3S)-3-hydroxy-1,3-dimethylindol-2-one

InChI

InChI=1S/C10H11NO2/c1-10(13)7-5-3-4-6-8(7)11(2)9(10)12/h3-6,13H,1-2H3/t10-/m0/s1

InChI-Schlüssel

KKYJEHMJKVIBOB-JTQLQIEISA-N

Isomerische SMILES

C[C@@]1(C2=CC=CC=C2N(C1=O)C)O

Kanonische SMILES

CC1(C2=CC=CC=C2N(C1=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.